molecular formula C20H23N5O3S B10984990 ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10984990
M. Wt: 413.5 g/mol
InChI Key: PRTKIPABZBQYNL-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite complex, so let’s break it down. It consists of several functional groups:
    • Ethyl ester group (ethyl)
    • Thiazole ring (2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate)
  • Thiazole derivatives often exhibit interesting biological activities.
  • This compound likely has applications in medicinal chemistry due to its structural features.
  • Preparation Methods

    • The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent esterification.
    • One possible synthetic route could involve coupling a suitable pyrazole derivative with a thiazole carboxylic acid, followed by esterification with ethanol.
    • Industrial production methods may vary, but efficient and scalable routes are essential for large-scale synthesis.
  • Chemical Reactions Analysis

    • Reactions this compound might undergo include:
      • Ester hydrolysis (to release the carboxylic acid)
      • Nucleophilic substitution (e.g., with amines or hydrazines)
      • Oxidation (if the thiazole sulfur is susceptible)
    • Common reagents:
      • Ethanol (for esterification)
      • Strong acids or bases (for hydrolysis)
      • Nucleophiles (for substitution)
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Medicinal chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
    • Biochemistry: Study its interactions with enzymes or receptors.
    • Industry: Explore its use as a building block for other compounds.
  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific targets (enzymes, receptors, etc.).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds might include other thiazole derivatives or pyrazole-containing molecules.
    • Highlight its uniqueness, such as specific functional groups or structural features.

    Remember that this compound’s exact properties and applications would require further experimental investigation.

    Properties

    Molecular Formula

    C20H23N5O3S

    Molecular Weight

    413.5 g/mol

    IUPAC Name

    ethyl 2-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)13-8-15(12-6-7-12)23-17-14(13)9-21-25(17)10(2)3/h8-10,12H,5-7H2,1-4H3,(H,22,24,26)

    InChI Key

    PRTKIPABZBQYNL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C

    Origin of Product

    United States

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